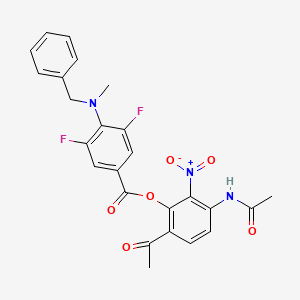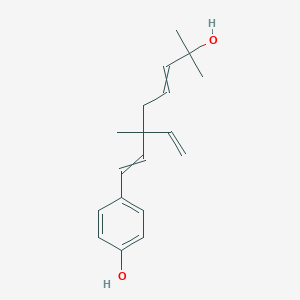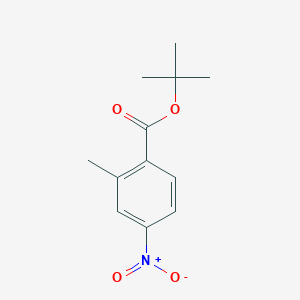![molecular formula C10H8F6O B15147087 2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
2-[2,4-Bis(trifluoromethyl)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,4-Bis(trifluoromethyl)phenyl]ethanol is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(trifluoromethyl)phenyl]ethanol typically involves the reduction of 2,4-bis(trifluoromethyl)acetophenone. One common method is the biocatalyzed asymmetric reduction using microbial cells and various oxidoreductases. For instance, a NADPH-dependent carbonyl reductase from Lactobacillus kefir can be used to reduce 2,4-bis(trifluoromethyl)acetophenone to this compound with excellent enantioselectivity .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using whole-cell biocatalysts in deep-eutectic solvent-containing micro-aerobic medium systems. This method enhances the catalytic efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[2,4-Bis(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
2-[2,4-Bis(trifluoromethyl)phenyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-[2,4-Bis(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, which can influence its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Used as a ligand in photocatalysis and phosphorescent OLEDs.
2,4-Bis(trifluoromethyl)phenylacetic acid: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2-[2,4-Bis(trifluoromethyl)phenyl]ethanol is unique due to its specific structural features, such as the presence of two trifluoromethyl groups and an ethanol moiety. These features confer distinct chemical and physical properties, making it valuable for specialized applications in pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C10H8F6O |
|---|---|
Peso molecular |
258.16 g/mol |
Nombre IUPAC |
2-[2,4-bis(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H8F6O/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,5,17H,3-4H2 |
Clave InChI |
MTNNOGVLQKHYEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one](/img/structure/B15147010.png)
![2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)
![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
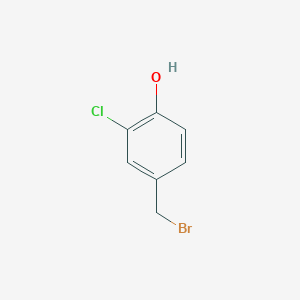
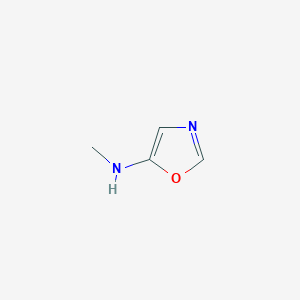
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)
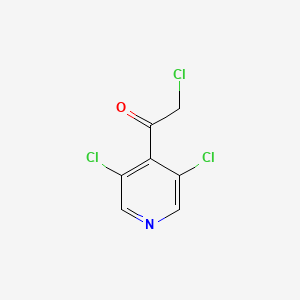
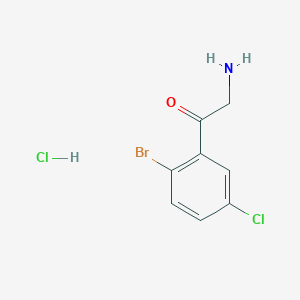
![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
